molecular formula C13H18BFO2 B15201841 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15201841
M. Wt: 236.09 g/mol
InChI Key: JIDCVQSWPPKZFD-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties. This compound is characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The incorporation of fluorine atoms into organic molecules often imparts significant changes in their chemical and physical properties, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Fluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Chemical Reactions Analysis

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in various coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoromethyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

The unique combination of the fluoromethyl group and the dioxaborolane moiety in this compound imparts distinct properties that make it valuable in various applications.

Properties

Molecular Formula

C13H18BFO2

Molecular Weight

236.09 g/mol

IUPAC Name

2-[3-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3

InChI Key

JIDCVQSWPPKZFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CF

Origin of Product

United States

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